molecular formula C8H15ClO B12091942 2-(3-Chloro-2-methylpropyl)oxolane

2-(3-Chloro-2-methylpropyl)oxolane

Katalognummer: B12091942
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: HUTPCPLNSMSGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C(_8)H(_15)ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes intramolecular cyclization to form the oxolane ring.

    Starting Materials: 3-chloro-2-methylpropyl alcohol, tetrahydrofuran (THF)

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Flow Reactor: Ensures consistent mixing and temperature control.

    Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-(3-hydroxy-2-methylpropyl)oxolane.

    Oxidation: Formation of 2-(3-chloro-2-methylpropyl)lactone.

    Reduction: Formation of 2-(3-methylpropyl)oxolane.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-methylpropyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2-methylpropyl)oxolane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chloro-2-methylpropyl)tetrahydrofuran: Similar structure but with a different ring size.

    2-(3-Chloro-2-methylpropyl)oxane: Similar structure but with a different heteroatom in the ring.

    2-(3-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a nitrogen atom in the ring.

Uniqueness

2-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its oxolane ring provides stability and versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C8H15ClO

Molekulargewicht

162.66 g/mol

IUPAC-Name

2-(3-chloro-2-methylpropyl)oxolane

InChI

InChI=1S/C8H15ClO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

HUTPCPLNSMSGGY-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCCO1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.